

(R)-2-(Aminomethyl)-4-methylpentanoic acid structure elucidation

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-4-methylpentanoic acid

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An In-Depth Technical Guide to the Structure Elucidation of **(R)-2-(Aminomethyl)-4-methylpentanoic Acid**

Authored by a Senior Application Scientist Abstract

The definitive characterization of a chiral active pharmaceutical ingredient (API) is foundational to modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of **(R)-2-(aminomethyl)-4-methylpentanoic acid**, the inactive R-enantiomer of the widely used anticonvulsant and analgesic drug, Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).^[1] ^[2]^[3]^[4] We will move beyond a simple recitation of methods to explore the causal logic behind the analytical strategy, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and critically, techniques for stereochemical determination. Each section presents not only the expected results but also detailed, field-tested protocols designed for reproducibility and self-validation.

Introduction: The Imperative of Stereochemical Precision

(R)-2-(aminomethyl)-4-methylpentanoic acid is a gamma-amino acid analogue and the enantiomer of Pregabalin.^[1]^[5] In chiral drug development, enantiomers can exhibit vastly

different pharmacological and toxicological profiles.^[6] Therefore, the ability to confirm the primary structure and, most importantly, the absolute stereochemistry of the target (R)-enantiomer is not merely an academic exercise; it is a critical quality attribute. The presence of the unwanted enantiomer is treated as an impurity that must be rigorously controlled.^{[6][7]}

This guide details an integrated analytical approach, demonstrating how orthogonal techniques are synergistically employed to build an unassailable body of evidence for the molecule's identity, connectivity, and three-dimensional structure.

Foundational Analysis: Confirming the Molecular Framework

The first phase of elucidation focuses on confirming the molecular formula ($C_8H_{17}NO_2$) and the connectivity of the atoms—the molecular backbone.^[8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a direct measurement of the molecule's mass, serving as the primary confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task.

Expected Results: Using positive-mode Electrospray Ionization (ESI), the molecule readily protonates at the primary amine.

Ion	Technique	Expected m/z	Observed m/z	Rationale
[M+H] ⁺	ESI-MS	160.1332	160.2	Protonated parent molecule. [1]
[M+H] ⁺	ESI-HRMS	160.1332	159.1259	Confirms elemental formula <chem>C8H17NO2</chem> .[9]
Fragment Ions (MS/MS)	CID	55.1	55.1	Characteristic fragment for quantification.[1]

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of methanol and 0.1% formic acid in water.
- Chromatography:
 - Column: Hypurity advance C18 column (50 mm × 4.6 mm, 5 μ m).[1][9]
 - Mobile Phase: Isocratic elution with 80:20 (v/v) methanol : 0.1% formic acid in water.[1]
 - Flow Rate: 0.25 mL/min.[9]
 - Injection Volume: 10 μ L.
- Mass Spectrometry (Triple Quadrupole):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Ion Spray Voltage: 4500 V.[1][9]
 - Source Temperature: 450°C.[1][9]

- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition m/z 160.2 → 55.1.^[1] For structural confirmation, a full scan (Q1) and product ion scan (MS/MS) of m/z 160.2 are performed.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups—the carboxylic acid and the primary amine—which exist in a zwitterionic state in the solid form.

Expected Results:

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Reference
3000-2500 (broad)	O-H stretch	Carboxylic Acid	[10]
2960-2870	sp^3 C-H stretch	Alkyl (isobutyl)	[9]
~1640 (broad)	N-H bend (Ammonium)	Primary Amine	
~1550	C=O stretch (Carboxylate)	Carboxylic Acid	
1388	C-H bend	Alkyl	[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the precise atomic connectivity. A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous assignment of every proton and carbon in the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Methanol (CD_3OD) or Deuterated Water (D_2O). CD_3OD is often preferred for its ability to

dissolve the compound and provide a clean spectrum.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Experiments: Acquire standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, COSY, HSQC, and HMBC spectra.

Expected ^1H and ^{13}C NMR Data (in CD_3OD):

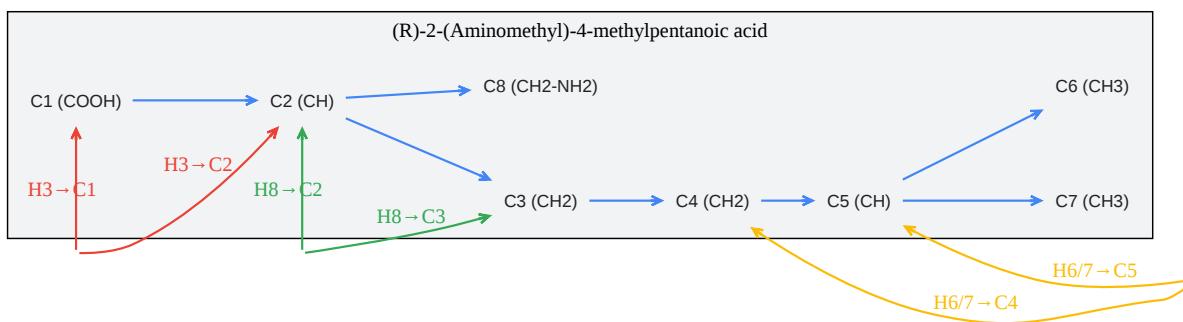
Position	^1H Chemical Shift (δ , ppm), Multiplicity, J (Hz)	^{13}C Chemical Shift (δ , ppm)
1	-	180.6
2	2.06 (1H, m)	43.4
3	2.44 (1H, dd, J=15.7, 3.4), 2.25 (1H, dd, J=15.7, 8.8)	43.1
4	1.23 (2H, m)	33.2
5	1.69 (1H, m)	26.2
6, 7	0.92 (6H, t, J=6.4)	23.2, 22.6
8	2.95 (1H, dd, J=12.8, 3.5), 2.82 (1H, dd, J=12.8, 7.9)	45.9

(Data referenced from literature for the (S)-enantiomer, which is identical for the (R)-enantiomer).[\[9\]](#)[\[11\]](#)

2D NMR for Connectivity Validation:

- COSY: Confirms proton-proton couplings, for example, between H-2 and its neighbors (H-3 and H-8), and along the entire isobutyl chain (H-4 through H-6/7).
- HSQC: Correlates each proton signal to its directly attached carbon signal, confirming the assignments in the table above.

- HMBC: Provides the final, definitive proof of the molecular skeleton by showing 2- and 3-bond correlations. Key correlations include:
 - Protons at C-8 (aminomethyl group) correlating to the chiral center C-2 and the methylene C-3.
 - Protons at C-3 correlating to the carboxyl carbon C-1 and the chiral center C-2.
 - Methyl protons at C-6/7 correlating to C-4 and C-5.



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Caption: Key HMBC correlations confirming the molecular backbone.

The Crucial Step: Determination of Absolute Stereochemistry

With the 2D structure confirmed, the pivotal task is to assign the absolute configuration at the C-2 chiral center. This unequivocally distinguishes the (R)-enantiomer from its (S)-counterpart.

Chiral High-Performance Liquid Chromatography (HPLC)

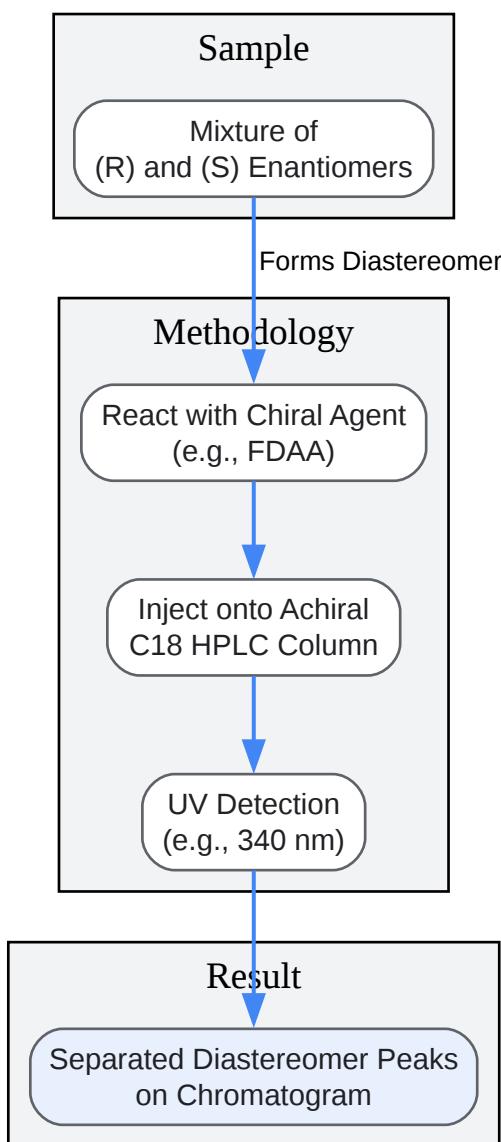
Chiral HPLC is the workhorse method for separating and quantifying enantiomers in research and quality control settings. Two primary strategies exist: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

Strategy 1: Direct Separation on a Chiral Stationary Phase (CSP)

This is often the preferred method due to its simplicity and speed. Zwitterionic CSPs have shown excellent performance for separating underivatized amino acid analogues.[\[12\]](#)

Strategy 2: Indirect Separation via Chiral Derivatization

This classic approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Marfey's reagent, Na^+ -(5-fluoro-2,4-dinitrophenyl)-L-alaninamide or FDAA) to create a pair of diastereomers.[\[6\]](#)[\[13\]](#)[\[14\]](#) These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., C18). This method is highly sensitive and robust.



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